

Application Notes: Detailed Protocol for the Strecker Synthesis of N-Phenylglycine

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Compound of Interest

Compound Name: **N-Phenylglycine**

Cat. No.: **B554712**

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Abstract

This document provides a comprehensive and detailed protocol for the synthesis of **N-Phenylglycine** via the Strecker reaction. The Strecker synthesis is a versatile and economical method for the preparation of α -amino acids. This protocol outlines a two-step, one-pot procedure involving the formation of an α -aminonitrile intermediate from aniline, formaldehyde, and sodium cyanide, followed by its hydrolysis to yield **N-Phenylglycine**. This application note includes a detailed experimental protocol, a summary of quantitative data from relevant literature, and diagrams illustrating the reaction pathway and experimental workflow.

Introduction

N-Phenylglycine is a non-proteinogenic α -amino acid that serves as a crucial intermediate in the synthesis of various pharmaceuticals and dyes. The Strecker synthesis, first reported by Adolph Strecker in 1850, is a classic multi-component reaction that provides an efficient route to α -amino acids from readily available starting materials.^[1] The reaction proceeds through the formation of an α -aminonitrile from an aldehyde, an amine, and a cyanide source, which is subsequently hydrolyzed to the corresponding amino acid.^{[2][3]} This protocol details a laboratory-scale synthesis of **N-Phenylglycine** using aniline, formaldehyde, and sodium cyanide.

Reaction Mechanism

The Strecker synthesis of **N-Phenylglycine** involves two primary stages:

- Formation of α -(Phenylamino)acetonitrile: Aniline reacts with formaldehyde to form an intermediate Schiff base (an imine). The cyanide ion then acts as a nucleophile, attacking the imine carbon to form α -(phenylamino)acetonitrile.[4]
- Hydrolysis of the α -Aminonitrile: The nitrile group of the α -(phenylamino)acetonitrile is hydrolyzed under acidic conditions to a carboxylic acid, yielding **N-Phenylglycine**.[3]

Experimental Protocols

This protocol is a compilation and adaptation of methodologies described in the scientific literature.[5][6][7]

Materials:

- Aniline ($C_6H_5NH_2$)
- Formaldehyde solution (37% in H_2O)
- Sodium Cyanide ($NaCN$)
- Ammonium Acetate (CH_3COONH_4)
- Ammonium Hydroxide (NH_4OH)
- Hydrochloric Acid (HCl), concentrated (approx. 12 M) and 6 M
- Sodium Hydroxide ($NaOH$)
- Ethanol (C_2H_5OH)
- Activated Charcoal
- Deionized Water (H_2O)
- Toluene (for extraction, optional)

- Diethyl ether (for washing)

Equipment:

- Round-bottom flask with a reflux condenser
- Magnetic stirrer with heating mantle
- Dropping funnel
- Beakers and Erlenmeyer flasks
- Büchner funnel and filter paper
- pH paper or pH meter
- Rotary evaporator
- Ice bath

Procedure:**Part 1: Synthesis of α -(Phenylamino)acetonitrile**

- **Reaction Setup:** In a well-ventilated fume hood, equip a 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
- **Preparation of Buffer:** Prepare a 500 mM ammonium acetate/ammonium hydroxide buffer with a pH of 9.5.
- **Addition of Reagents:** To the flask, add 200 mL of the prepared buffer. Add aniline (e.g., 50 mmol, 4.66 g) to the buffer and stir until dissolved.
- **Cyanide Addition:** Carefully add sodium cyanide (e.g., 150 mmol, 7.35 g) to the solution. Ensure the temperature is monitored.
- **Formaldehyde Addition:** Slowly add formaldehyde solution (e.g., 50 mmol, 4.05 mL of 37% solution) to the reaction mixture using a dropping funnel.

- Reaction Conditions: Heat the reaction mixture to 40-80°C and stir vigorously for 2-4 hours. [5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC). For radiolabeled synthesis, heating at 80°C has been shown to be effective.[6]

Part 2: Hydrolysis of α -(Phenylamino)acetonitrile to **N-Phenylglycine**

- Acidification and Hydrolysis: After the formation of the aminonitrile is complete, cool the reaction mixture to room temperature. Carefully and slowly, add concentrated hydrochloric acid to the flask in the fume hood to begin the hydrolysis. Alternatively, the intermediate can be isolated and then hydrolyzed by refluxing in 6 M HCl for 4 hours.[7] For a one-pot procedure, after initial cooling, add an excess of concentrated HCl and heat the mixture to reflux for 2-4 hours.
- Workup and Decolorization: After reflux, allow the solution to cool. If a precipitate forms, it can be collected. To the cooled solution, add activated charcoal and heat at reflux for an additional 30 minutes to decolorize the solution.[6]
- Filtration: Filter the hot solution through a Büchner funnel to remove the activated charcoal and any other solid impurities.

Part 3: Isolation and Purification of **N-Phenylglycine**

- Precipitation: Cool the filtrate in an ice bath. Carefully neutralize the solution with a concentrated ammonium hydroxide or sodium hydroxide solution to an alkaline pH to precipitate the **N-Phenylglycine**.[6]
- Isolation: Collect the precipitated **N-Phenylglycine** by vacuum filtration using a Büchner funnel.
- Washing: Wash the collected solid sequentially with cold deionized water, diethyl ether, and hot ethanol to remove any residual impurities.[6]
- Recrystallization: For further purification, the crude **N-Phenylglycine** can be recrystallized from a minimal amount of hot ethanol or an ethanol/water mixture. Dissolve the crude product in hot solvent, filter while hot if necessary, and allow to cool slowly to form crystals.
- Drying: Dry the purified crystals in a vacuum oven to obtain pure **N-Phenylglycine**.

Quantitative Data

The yield of **N-Phenylglycine** in a Strecker synthesis can be influenced by various factors including reaction temperature, reaction time, and the molar ratio of reactants. The following table summarizes quantitative data from relevant studies.

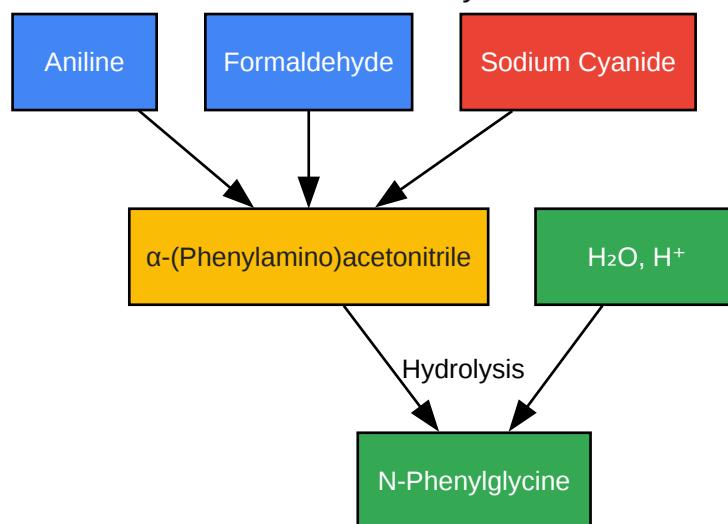
Reactants (Molar Ratio)	Cyanide Source	Solvent/Buffer	Temperature (°C)	Time (h)	Yield (%)	Reference
Benzaldehyde:Ammonia:Cyanide (1:20:3)	KCN	500 mM Ammonium Acetate/NH ₄ OH (pH 9.5)	40	2	High conversion to aminonitrile	[5]
Aldehyde:Amine:Cyanide (Varying)	NaCN	Water and/or Ethanol	80	Not specified	Moderate to good radiochemical yields	[6]
Aldehyde:Amine:Cyanide (General)	NaCN/(S)-1-(4-methoxyphenyl)ethylamine	Not specified	Not specified	Not specified	60 (for hydrolyzed product)	[7]

Note: The yields reported are for the overall process or specific steps and may vary based on the exact experimental conditions and scale. A chemoenzymatic approach has reported up to an 81% yield for the conversion of the in-situ formed racemic phenylglycinonitrile to (R)-phenylglycine.[5]

Mandatory Visualizations

Reaction Pathway

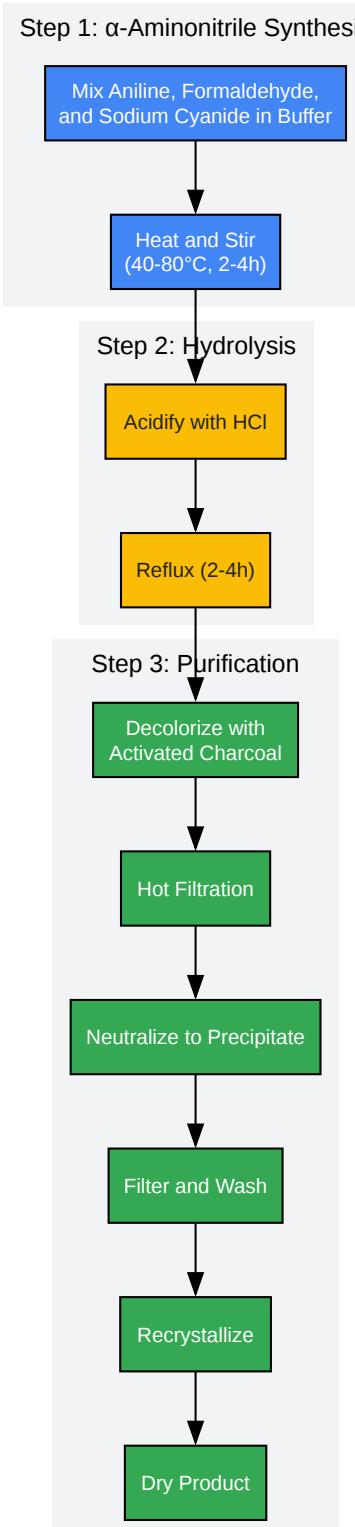
Overall Reaction Scheme for Strecker Synthesis of N-Phenylglycine

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Caption: Overall reaction scheme for the Strecker synthesis of **N-Phenylglycine**.

Experimental Workflow

Experimental Workflow for N-Phenylglycine Synthesis

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Caption: Step-by-step experimental workflow for the synthesis of **N-PhenylGlycine**.

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References

- 1. A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [benchchem.com](#) [benchchem.com]
- 3. High-Yielding Automated Convergent Synthesis of No-Carrier-Added [¹¹C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [frontiersin.org](#) [frontiersin.org]
- 5. [pubs.acs.org](#) [pubs.acs.org]
- 6. [benchchem.com](#) [benchchem.com]
- 7. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
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